molecular formula C11H15N5O B8387965 Ethyl-(3H-imidazol-4-ylmethyl)-(4-methoxy-pyrimidin-2-yl)-amine

Ethyl-(3H-imidazol-4-ylmethyl)-(4-methoxy-pyrimidin-2-yl)-amine

Cat. No. B8387965
M. Wt: 233.27 g/mol
InChI Key: KFAVIMMGXZFASQ-UHFFFAOYSA-N
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Patent
US08586617B2

Procedure details

4-{[Ethyl-(4-methoxy-pyrimidin-2-yl)-amino]-methyl}-imidazole-1-sulfonic acid dimethylamide (0.265 g, 0.78 mmol) was dissolved in aqueous hydrochloric acid (4 N, 2 ml) and the mixture was stirred at 100° C. for 2 hours. After cooling concentrated sodium hydroxide solution was added slowly until basic pH. The mixture was extracted three times with ethyl acetate. The combined organic layers were dried over magnesium sulfate and evaporated. The residue was purified by flash chromatography, column: Isolute® Flash-NH2 (Separtis); eluent: heptane/ethyl acetate=1:1) to yield a colorless liquid, (0.10 g, 55%); MS (ISP): 234.3 ((M+H)+.).
Name
4-{[Ethyl-(4-methoxy-pyrimidin-2-yl)-amino]-methyl}-imidazole-1-sulfonic acid dimethylamide
Quantity
0.265 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)S([N:6]1[CH:10]=[C:9]([CH2:11][N:12]([CH2:21][CH3:22])[C:13]2[N:18]=[C:17]([O:19][CH3:20])[CH:16]=[CH:15][N:14]=2)[N:8]=[CH:7]1)(=O)=O.[OH-].[Na+]>Cl>[CH2:21]([N:12]([CH2:11][C:9]1[NH:8][CH:7]=[N:6][CH:10]=1)[C:13]1[N:18]=[C:17]([O:19][CH3:20])[CH:16]=[CH:15][N:14]=1)[CH3:22] |f:1.2|

Inputs

Step One
Name
4-{[Ethyl-(4-methoxy-pyrimidin-2-yl)-amino]-methyl}-imidazole-1-sulfonic acid dimethylamide
Quantity
0.265 g
Type
reactant
Smiles
CN(S(=O)(=O)N1C=NC(=C1)CN(C1=NC=CC(=N1)OC)CC)C
Name
Quantity
2 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly until basic pH
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography, column
CUSTOM
Type
CUSTOM
Details
eluent: heptane/ethyl acetate=1:1) to yield a colorless liquid, (0.10 g, 55%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)N(C1=NC=CC(=N1)OC)CC=1NC=NC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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